molecular formula C15H29N3O3 B2874814 tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate CAS No. 1188506-06-0

tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate

Cat. No. B2874814
CAS RN: 1188506-06-0
M. Wt: 299.415
InChI Key: LJGBMSOFRPZTJC-UHFFFAOYSA-N
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Description

“tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C15H29N3O3 . It is also known as "Carbamic acid, N-[1-[(diethylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is represented by the InChI code: 1S/C15H29N3O3/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3, (H,17,19) .


Physical And Chemical Properties Analysis

The physical form of “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” is described as a white to yellow solid . The compound has a molecular weight of 299.41 .

Scientific Research Applications

Precursor to Biologically Active Compounds

This compound serves as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products have potential applications in the development of new pharmaceuticals due to their biological activities.

Modulation of Supramolecular Structures

The tert-butyl functional groups in this compound can influence the self-assembly behavior of organic molecules on surfaces . This property is crucial for the construction of supramolecular architectures, which are foundational for the development of molecular devices and nanotechnology.

Inhibitory Activity in Drug Development

Derivatives of this compound have shown inhibitory activities in vitro, particularly as 5-lipoxygenase (5-LO) inhibitors . This activity is significant for the development of drugs targeting inflammatory diseases and certain types of cancer.

Chemical Synthesis and Selectivity

The compound’s structure allows for high selectivity and yield in chemical synthesis processes . This characteristic is beneficial for industrial-scale production of complex organic molecules.

Surface Chemistry and Nanostructure Formation

Due to its ability to modulate molecular self-assembly, this compound is instrumental in surface chemistry applications . It aids in the formation of stable, long-range ordered nanostructures, which are essential for advanced material sciences.

Potential in Functional Molecular Devices

The compound’s role in the modulation of supramolecular structures suggests its potential use in the creation of functional molecular devices . These devices could be used in various technological applications, including sensors and electronic components.

Research Tool in Organic Chemistry

As a versatile organic molecule, it can be used as a research tool in organic chemistry to study reaction mechanisms and synthesis pathways .

Template for Molecular Engineering

The compound’s structure can serve as a template for molecular engineering, allowing researchers to design and synthesize new molecules with desired properties .

Safety and Hazards

The safety information available indicates that “tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate” may cause harm if swallowed, inhaled, or if it comes into contact with skin or eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[1-(diethylcarbamoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-6-17(7-2)14(20)18-10-8-12(9-11-18)16-13(19)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGBMSOFRPZTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate

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